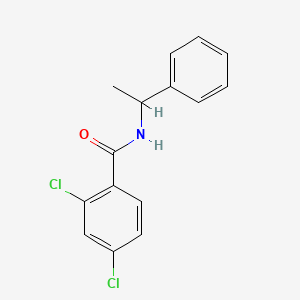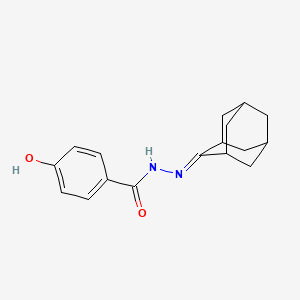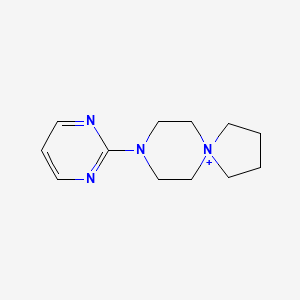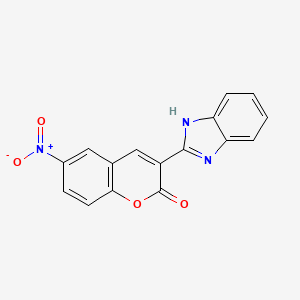
2,4-dichloro-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(1-phenylethyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-phenylethyl)benzamide can be achieved through the direct condensation of 2,4-dichlorobenzoic acid and 1-phenylethylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be optimized by using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and eco-friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzylic position.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce benzoic acid derivatives .
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiplatelet properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypercholesterolemia.
Industry: The compound is used in the production of pharmaceuticals, plastics, and paper.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorobenzamide: Lacks the phenylethyl group but shares the dichlorobenzene core.
N-(1-phenylethyl)benzamide: Lacks the chlorine atoms but has the phenylethyl group attached to the benzamide core.
Uniqueness
2,4-dichloro-N-(1-phenylethyl)benzamide is unique due to the presence of both the dichlorobenzene core and the phenylethyl group. This combination imparts specific chemical and biological properties that are distinct from other benzamide derivatives .
Propiedades
Fórmula molecular |
C15H13Cl2NO |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19) |
Clave InChI |
OAHNOTUZBZPMCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)


![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
